Cas no 299166-41-9 (4-Chloro-2-hydrazinylbenzoic Acid)
4-Chloro-2-hydrazinylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-hydrazinobenzoic acid
- BENZOIC ACID, 4-CHLORO-2-HYDRAZINO- (9CI)
- 4-Chloro-2-hydrazinylbenzoic Acid
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- Inchi: 1S/C7H7ClN2O2/c8-4-1-2-5(7(11)12)6(3-4)10-9/h1-3,10H,9H2,(H,11,12)
- InChI Key: KYWPNZIFBRJDLD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)NN
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
4-Chloro-2-hydrazinylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C366533-50mg |
4-Chloro-2-hydrazinylbenzoic Acid |
299166-41-9 | 50mg |
$ 104.00 | 2023-04-18 | ||
| TRC | C366533-100mg |
4-Chloro-2-hydrazinylbenzoic Acid |
299166-41-9 | 100mg |
$ 150.00 | 2023-04-18 | ||
| TRC | C366533-250mg |
4-Chloro-2-hydrazinylbenzoic Acid |
299166-41-9 | 250mg |
$ 333.00 | 2023-04-18 |
4-Chloro-2-hydrazinylbenzoic Acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-Chloro-2-hydrazinylbenzoic Acid
4-Chloro-2-Hydrazinylbenzoic Acid: A Comprehensive Overview
The compound with CAS No. 299166-41-9, commonly referred to as 4-Chloro-2-Hydrazinylbenzoic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements related to 4-Chloro-2-Hydrazinylbenzoic Acid.
4-Chloro-2-Hydrazinylbenzoic Acid is an aromatic compound featuring a benzoic acid moiety substituted with a chlorine atom at the para position and a hydrazine group at the meta position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a versatile building block for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of anticancer agents.
The synthesis of 4-Chloro-2-Hydrazinylbenzoic Acid involves a multi-step process that typically begins with the chlorination of benzoic acid derivatives. The introduction of the hydrazine group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical research.
One of the most promising applications of 4-Chloro-2-Hydrazinylbenzoic Acid lies in its ability to act as a precursor for hydrazones and other nitrogen-containing heterocycles. These derivatives have been extensively studied for their potential as inhibitors of key enzymes involved in cancer progression. For instance, recent findings suggest that certain hydrazones derived from 4-Chloro-2-Hydrazinylbenzoic Acid exhibit potent anti-proliferative activity against various cancer cell lines.
In addition to its pharmacological applications, 4-Chloro-2-Hydrazinylbenzoic Acid has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts and sensors. For example, researchers have reported the use of this compound in creating highly sensitive sensors for detecting heavy metal ions in aqueous solutions.
The environmental impact of 4-Chloro-2-Hydrazinylbenzoic Acid is another area of active research. Studies are being conducted to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary results indicate that under certain conditions, the compound can undergo microbial degradation, reducing its environmental footprint.
In conclusion, 4-Chloro-2-Hydrazinylbenzoic Acid (CAS No. 299166-41-9) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel drugs and materials. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in scientific advancements.
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